Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate
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Overview
Description
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is an organic compound belonging to the triazine family Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate can be synthesized through the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol . The reaction typically involves the use of an acid catalyst to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The triazine ring allows for substitution reactions, where different substituents can replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted triazine compounds .
Scientific Research Applications
Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and is used in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2,4-Triazole-3-carboxylate: Another triazine derivative with similar structural features.
1,3,5-Triazine-2,4,6-triamine (Melamine): A well-known triazine compound used in various applications.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Another triazine derivative with distinct properties.
Uniqueness: Methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C5H7N3O2 |
---|---|
Molecular Weight |
141.13 g/mol |
IUPAC Name |
methyl 2,5-dihydro-1,2,4-triazine-3-carboxylate |
InChI |
InChI=1S/C5H7N3O2/c1-10-5(9)4-6-2-3-7-8-4/h3H,2H2,1H3,(H,6,8) |
InChI Key |
PUOYAPDELLGIIY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NCC=NN1 |
Origin of Product |
United States |
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